molecular formula C15H12FNO3 B6404733 3-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261989-08-5

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6404733
CAS RN: 1261989-08-5
M. Wt: 273.26 g/mol
InChI Key: WQXVHHZFOWSDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid, also known as 5-Fluoro-3-APA, is an organic compound that has been studied for its potential applications in the field of scientific research. This compound has been found to be useful in a variety of lab experiments, due to its ability to act as a synthetic intermediate and as a building block for other compounds.

Scientific Research Applications

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95%PA has been found to be useful in a variety of scientific research applications. It can be used as a synthetic intermediate in the synthesis of various pharmaceuticals, such as antiseptics, antibiotics, and anticoagulants. It can also be used as a building block to form other compounds, such as 5-fluoro-3-aminophenylacetate, which has been found to be useful in the synthesis of other pharmaceuticals. Additionally, this compoundPA has been used in the synthesis of dyes and pigments, as well as in the synthesis of fluorescent probes.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95%PA is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of certain proteins. In particular, it has been found to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the synthesis of cholesterol. Additionally, this compoundPA has been found to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compoundPA are not well understood. However, it has been found to have some effects on the body. For example, it has been found to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the synthesis of cholesterol. Additionally, this compoundPA has been found to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

3-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95%PA has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction can be carried out at relatively low temperatures. Additionally, it can be used as a synthetic intermediate or building block for other compounds.
However, there are some limitations to using this compoundPA in lab experiments. It is not very soluble in water, and its solubility in other solvents is limited. Additionally, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for research involving 3-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95%PA. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to improve its stability and solubility, in order to make it more useful for lab experiments.

Synthesis Methods

The synthesis method for 3-(3-Acetylaminophenyl)-5-fluorobenzoic acid, 95%PA involves the reaction of 3-aminophenol with 3-chloro-5-fluorobenzoic acid in the presence of an acid catalyst. The reaction is carried out in a mixture of water and acetic acid at a temperature of approximately 120°C. The reaction produces a white crystalline product, which is then purified by recrystallization from aqueous acetic acid. The final product is a white solid with a melting point of 127-128°C.

properties

IUPAC Name

3-(3-acetamidophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-14-4-2-3-10(8-14)11-5-12(15(19)20)7-13(16)6-11/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXVHHZFOWSDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690618
Record name 3'-Acetamido-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-08-5
Record name 3'-Acetamido-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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